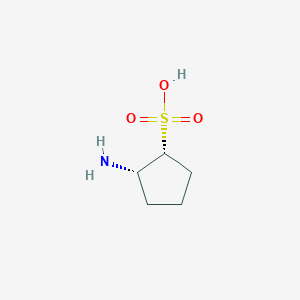

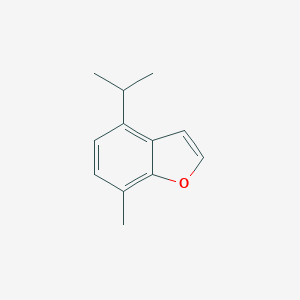

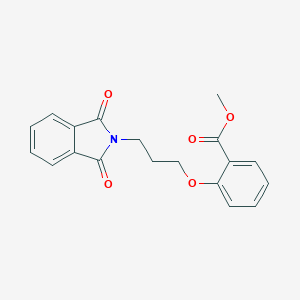

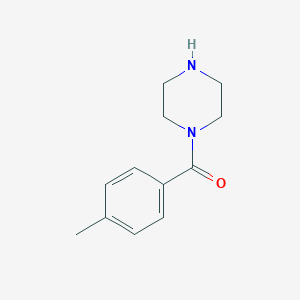

![molecular formula C7H2Cl3NS B039471 2,5,6-三氯苯并[D]噻唑 CAS No. 120258-61-9](/img/structure/B39471.png)

2,5,6-三氯苯并[D]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of various precursors under specific conditions to form the desired heterocyclic compound. For instance, Raslan and Khalil (2003) detailed the synthesis of thiazole derivatives through reactions involving 2H-2-oxobenzo[b]pyran-3-hydrazide with carbon disulfide in basic conditions, followed by heterocyclization reactions (Raslan & Khalil, 2003). This process underscores the complexity and the versatile nature of thiazole synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2,5,6-Trichlorobenzo[d]thiazole, can be determined and confirmed using spectroscopic techniques and X-ray crystallography. Nanjunda-Swamy et al. (2005) utilized X-ray crystal studies to characterize the structure of a closely related thiazole compound, revealing insights into its crystalline structure and molecular geometry (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, leading to the formation of complex structures. The chemical reactivity of these compounds enables the synthesis of a broad range of materials with potential utility in different scientific domains. Lee et al. (2019) discussed the Pd-catalyzed syn-hydroarylation of diaryl alkynes with thiazoles, a method that facilitates the creation of thiazole-containing triarylethylenes, showcasing the compounds' versatile reactivity (Lee et al., 2019).

Physical Properties Analysis

The physical properties of 2,5,6-Trichlorobenzo[d]thiazole and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The crystal and molecular structure of such compounds can be extensively characterized by techniques like X-ray diffraction, providing valuable data on their physical characteristics.

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity, stability, and interactions with other molecules, are fundamental to their potential applications. Studies like those by Kerru et al. (2019) offer insights into the electronic properties and structural dynamics of thiazole derivatives through quantum chemical analysis, shedding light on their potential as corrosion inhibitors and more (Kerru et al., 2019).

科学研究应用

合成和生物活性

生物活性分子的合成

制备新型6,6,5-三环噻唑[5,4-f]喹唑啉展示了在创建生物活性分子中使用噻唑骨架的方法,类似于2,5,6-三氯苯并[D]噻唑。这些化合物,包括7i、8i和9i,抑制了与阿尔茨海默病有关的激酶DYRK1A,展示了噻唑衍生物在药物发现中的潜力(Foucourt et al., 2014)。

抗菌和抗真菌应用

对N-(6-氯苯并[d]噻唑-2-基)肼基甲酰衍生物的研究,与2,5,6-三氯苯并[D]噻唑密切相关,显示出对各种细菌和真菌菌株的中等到良好的抑制作用,表明噻唑衍生物在抗微生物应用中的潜力(Gilani et al., 2011)。

抗癌性能

使用噻唑骨架合成5-烯基噻唑[3,2-b][1,2,4]三唑-6(5H)-酮,展示了其对各种癌细胞系的出色抗癌性能,突显了噻唑衍生物,包括2,5,6-三氯苯并[D]噻唑,在癌症研究中的重要性(Holota et al., 2021)。

化学和合成

化学合成和重要性

强调了噻唑衍生物的化学重要性,以及它们在抗菌、抗真菌、抗病毒和抗肿瘤等多种应用中的作用。这凸显了类似于2,5,6-三氯苯并[D]噻唑这样的化合物在药物化学中的重要性(Borcea et al., 2021)。

有机电子应用

具有与2,5,6-三氯苯并[D]噻唑结构相似性的噻唑[5,4-d]噻唑因其在有机电子中的潜力而受到认可,特别是在有机光伏中。它们的高氧化稳定性和平面结构使其适用于半导体应用(Bevk et al., 2013)。

腐蚀抑制

- 铁的腐蚀抑制: 对噻唑衍生物在铁金属上的腐蚀抑制性能进行了研究。这包括对类似于2-氨基-4-(4-氯苯基)-噻唑的化合物的研究,展示了噻唑结构在保护金属免受腐蚀方面的实用性(Kaya et al., 2016)。

安全和危害

The safety data sheet for 2,5,6-Trichlorobenzo[D]thiazole indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

未来方向

While specific future directions for 2,5,6-Trichlorobenzo[D]thiazole are not mentioned in the search results, thiazolothiazoles are being explored for their potential in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . This suggests that 2,5,6-Trichlorobenzo[D]thiazole could also have potential applications in these areas.

属性

IUPAC Name |

2,5,6-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSIKFDDOOWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622631 |

Source

|

| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120258-61-9 |

Source

|

| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。